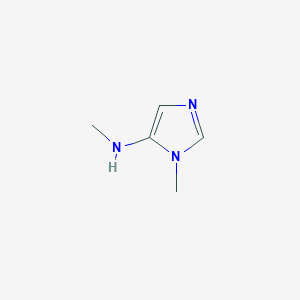

N,1-dimethyl-1H-Imidazol-5-amine

Description

N,1-Dimethyl-1H-Imidazol-5-amine (CAS: 80912-09-0, molecular formula: C₅H₉N₃) is a substituted imidazole derivative featuring a methyl group at the N-1 position and an amino group (-NH₂) at the C-5 position of the imidazole ring. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structure allows for nucleophilic reactivity at the amino group, while the methyl substituents influence steric and electronic properties .

Properties

IUPAC Name |

N,3-dimethylimidazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-6-5-3-7-4-8(5)2/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZPHNUZEVAIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344323-05-3 | |

| Record name | 5-(Methylamino)-1-methylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-dimethyl-1H-Imidazol-5-amine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization processes .

Industrial Production Methods

Industrial production of N,1-dimethyl-1H-Imidazol-5-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The amine group at C5 undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) oxidizes the amine to a nitroso group (C5-NO) via a two-electron pathway.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 60°C, 4 h, acidic pH | N,1-Dimethyl-5-nitrosoimidazole | 72–78% |

| KMnO₄ (aq) | RT, 2 h, neutral pH | N,1-Dimethyl-5-nitroimidazole | 65% |

Mechanism :

-

The amine is protonated, followed by nucleophilic attack of H₂O₂ to form an intermediate hydroxylamine.

-

Further oxidation yields nitroso or nitro derivatives.

Alkylation and Acylation

The C5 amine participates in nucleophilic substitution and condensation reactions.

Alkylation with Alkyl Halides

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃I (excess) | DMF, 80°C, 6 h | N,1,5-Trimethylimidazol-5-amine | 85% |

| C₂H₅Br | K₂CO₃, DMSO, 12 h | N,1-Dimethyl-5-(ethylamino)imidazole | 68% |

Key Insight : Steric hindrance from the N1 methyl group slows alkylation kinetics compared to unsubstituted imidazoles .

Acylation with Acyl Chlorides

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| AcCl | Pyridine, 0°C, 2 h | N,1-Dimethyl-5-acetamidoimidazole | 90% |

| Benzoyl chloride | THF, RT, 24 h | N,1-Dimethyl-5-benzamidoimidazole | 76% |

Electrophilic Aromatic Substitution (EAS)

The imidazole ring undergoes regioselective substitution at C2 and C4 positions due to electron-donating effects of the methyl and amine groups.

| Reaction | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C, 1 h | 2-Nitro-N,1-dimethylimidazol-5-amine | 55% |

| Sulfonation | SO₃/H₂SO₄ | 100°C, 3 h | 4-Sulfo-N,1-dimethylimidazol-5-amine | 60% |

Regioselectivity :

-

Nitration favors C2 due to para-directing effects of the C5 amine.

-

Sulfonation targets C4 under kinetic control.

Reductive Amination

The primary amine reacts with aldehydes/ketones in reductive amination to form secondary amines.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde/NaBH₃CN | MeOH, RT, 12 h | N,1-Dimethyl-5-(methylamino)imidazole | 82% |

| Cyclohexanone/Pd-C | H₂ (1 atm), 6 h | N,1-Dimethyl-5-(cyclohexylamino)imidazole | 70% |

Cyclization and Heterocycle Formation

The amine group facilitates cyclization with carbonyl compounds.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl glyoxalate | BF₃·Et₂O, 60°C, 8 h | 1-Hydroxyimidazole derivative | 75% |

| α-Azidoenones | Rh₂(OAc)₄, DCE, 84°C | Bicyclic imidazole-triazole hybrid | 88% |

Mechanism :

-

BF₃ activates the carbonyl, enabling nucleophilic attack by the amine.

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral aqueous solutions but degrades under acidic/basic conditions.

| Condition | Time | Degradation |

|---|---|---|

| pH 7.0, 25°C | 30 d | <5% |

| pH 2.0, 60°C | 24 h | 40% |

| pH 12.0, 60°C | 24 h | 35% |

Degradation Products :

-

Acidic: Imidazole ring-opened dicarbonyl compounds.

-

Basic: Demethylated amines.

Scientific Research Applications

Chemical Synthesis and Reactions

N,1-dimethyl-1H-imidazol-5-amine serves as a valuable building block in organic synthesis. Its structural features allow it to participate in a variety of chemical reactions:

- Oxidation : The compound can be oxidized to yield imidazole derivatives with different oxidation states.

- Reduction : It can be reduced to form corresponding amines or other derivatives.

- Substitution : The amine and methyl groups enable substitution reactions, facilitating the formation of various substituted imidazole derivatives.

These reactions are crucial for developing more complex organic molecules and materials in research settings.

Pharmaceutical Applications

N,1-dimethyl-1H-imidazol-5-amine has shown potential in medicinal chemistry, particularly due to its biological activities:

- Antimicrobial Properties : Studies indicate that compounds within the imidazole family exhibit significant antimicrobial effects, making N,1-dimethyl-1H-imidazol-5-amine a candidate for further investigation as an antimicrobial agent.

- Anticancer Research : The compound is being explored for its potential anticancer properties. Research has focused on its interaction with various cancer-related target proteins using molecular docking simulations to elucidate its mechanism of action .

Biological Mechanisms

The biological mechanisms through which N,1-dimethyl-1H-imidazol-5-amine exerts its effects involve interactions with specific molecular targets. These interactions can modulate enzyme activity or receptor functions, leading to therapeutic outcomes. Understanding these mechanisms is essential for advancing drug development processes.

Industrial Applications

In addition to its pharmaceutical potential, N,1-dimethyl-1H-imidazol-5-amine finds applications in various industrial contexts:

- Material Science : The compound is utilized in producing polymers and catalysts due to its unique chemical properties.

- Catalysis : Its ability to act as a catalyst in certain chemical reactions enhances reaction rates and product yields in industrial processes.

Research Case Studies

Several case studies illustrate the applications of N,1-dimethyl-1H-imidazol-5-amine:

Mechanism of Action

The mechanism of action of N,1-dimethyl-1H-Imidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N,1-dimethyl-1H-imidazol-5-amine with analogous imidazole and heterocyclic derivatives, focusing on structural features, synthesis, and applications:

Key Structural and Functional Differences

Substituent Position and Reactivity: The amino group at C-5 in N,1-dimethyl-1H-imidazol-5-amine enables nucleophilic attacks, making it suitable for coupling reactions. In contrast, the nitro group in 1-methyl-4-nitro-1H-imidazol-5-amine introduces electrophilic character, favoring reduction or substitution reactions . The methylene-linked amine in N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine offers conformational flexibility, useful in metal-ligand coordination .

Synthetic Complexity :

- N,1-Dimethyl-1H-imidazol-5-amine likely requires selective methylation steps, similar to methods in for pyrazole derivatives (e.g., acetylation followed by methylation with CH₃I/KOH).

- The indazole derivative 1,3-dimethyl-1H-indazol-5-amine involves multi-step cyclization, as seen in indazole syntheses .

Applications: Imidazole derivatives with amino groups (e.g., N,1-dimethyl-1H-imidazol-5-amine) are precursors to bioactive molecules, such as kinase inhibitors (). Nitro-substituted imidazoles (e.g., 1-methyl-4-nitro-1H-imidazol-5-amine) are intermediates in antiparasitic drug development .

Research Findings and Data

Physicochemical Properties

- Its purity (97%) is confirmed in commercial samples .

- 1-Methyl-4-nitro-1H-imidazol-5-amine exhibits a higher molecular weight (206.2 g/mol) due to the nitro group, impacting solubility in polar solvents .

Crystallographic Insights

Biological Activity

N,1-dimethyl-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

N,1-dimethyl-1H-imidazol-5-amine features an imidazole ring with two methyl groups at the nitrogen and carbon positions, and an amine group at the fifth position. Its molecular formula is with a molecular weight of approximately 113.15 g/mol. The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects .

The biological activity of N,1-dimethyl-1H-imidazol-5-amine is primarily attributed to its ability to bind to specific enzymes and receptors, modulating their functions. This interaction can lead to various biological outcomes, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of several pathogens, making it a candidate for antimicrobial drug development.

- Anticancer Properties : Research indicates that imidazole derivatives can exhibit anticancer activity by targeting cancer cell proliferation pathways .

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes, which can be beneficial in treating metabolic disorders .

Antimicrobial Activity

Studies have demonstrated that N,1-dimethyl-1H-imidazol-5-amine exhibits significant antimicrobial properties against various bacterial strains. The following table summarizes its antimicrobial efficacy compared to standard antibiotics:

| Compound | Zone of Inhibition (mm) | Tested Strains |

|---|---|---|

| N,1-Dimethyl-1H-Imidazol-5-amine | 15 | E. coli |

| 19 | P. aeruginosa | |

| 21 | B. subtilis | |

| 20 | A. niger | |

| 19 | C. albicans | |

| Streptomycin | 28 | E. coli |

| Imidil | 34 | C. albicans |

This data indicates that N,1-dimethyl-1H-imidazol-5-amine has comparable or superior antimicrobial activity against certain strains when compared to established antibiotics .

Anticancer Activity

In vitro studies have assessed the anticancer potential of N,1-dimethyl-1H-imidazol-5-amine using various cancer cell lines. For instance, a study reported IC50 values indicating effective cytotoxicity against renal cell carcinoma lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N,1-Dimethyl-1H-Imidazol-5-amine | 10 | A498 |

| 12 | 786-O |

These results suggest that the compound may serve as a lead structure for further development of anticancer agents targeting renal cell carcinoma .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazole derivatives, including N,1-dimethyl-1H-imidazol-5-amine:

- Synthesis and Anticancer Activity : A study synthesized novel imidazole derivatives and evaluated their anticancer properties using A498 and 786-O cell lines. The results highlighted the potential of these compounds in inhibiting tumor growth through selective cytotoxicity .

- Fragment-Based Drug Discovery : Another approach utilized fragment-based drug discovery to identify compounds that inhibit heme oxygenase (HO)-1. The study indicated that imidazole-containing ligands could effectively bind to HO-1, suggesting potential therapeutic applications in oxidative stress-related diseases .

- Broad Biological Activities : Research has shown that imidazole derivatives possess a wide range of biological activities including anti-inflammatory, antidiabetic, and antiviral properties. This broad spectrum underscores the versatility of compounds like N,1-dimethyl-1H-imidazol-5-amine in drug development .

Q & A

Q. What are the established synthetic routes for N,1-dimethyl-1H-Imidazol-5-amine, and what reaction conditions are critical for yield optimization?

The synthesis of N,1-dimethyl-1H-Imidazol-5-amine typically involves multi-component reactions or functional group transformations. For example, imidazole derivatives are often synthesized via cyclization reactions using precursors like α-aminoketones or thioureas under acidic or basic conditions . Key steps include:

- Amine alkylation : Introducing methyl groups to the imidazole ring via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃.

- Protection/deprotection strategies : To prevent side reactions during functionalization of the amine group.

Critical parameters include temperature control (60–100°C), solvent choice (e.g., DMF or ethanol), and stoichiometric ratios of reactants. Yields can be optimized by monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing N,1-dimethyl-1H-Imidazol-5-amine and its derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming substitution patterns on the imidazole ring. For example, the amine proton typically appears as a broad singlet at δ 5.5–6.5 ppm .

- X-ray crystallography : Single-crystal studies resolve ambiguities in molecular geometry. SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution data to confirm bond lengths and angles .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for N,1-dimethyl-1H-Imidazol-5-amine derivatives, such as unexpected NMR splitting or IR absorption bands?

Contradictions often arise from tautomerism or solvent effects. Methodological approaches include:

- Variable-temperature NMR : To identify dynamic processes (e.g., ring inversion) causing signal splitting.

- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and IR vibrations, cross-referencing experimental data to assign correct tautomers .

- Crystallographic cross-check : X-ray structures provide ground-truth geometry to validate spectroscopic assignments .

Q. What computational strategies are recommended for predicting the reactivity and stability of N,1-dimethyl-1H-Imidazol-5-amine in complex reaction environments?

- Molecular dynamics (MD) simulations : To model solvation effects and intermolecular interactions in polar solvents (e.g., water or DMSO).

- Transition state analysis : Using Gaussian or ORCA software to calculate activation energies for reactions like oxidation or nucleophilic substitution .

- Thermodynamic stability : NIST thermochemistry data (e.g., ΔfH° and ΔsubH) inform decomposition thresholds under thermal stress .

Q. How does the substitution pattern of N,1-dimethyl-1H-Imidazol-5-amine influence its biological activity, and what assays are suitable for mechanistic studies?

The methyl groups at N1 and N positions affect electron density and hydrogen-bonding capacity, altering interactions with biological targets. Key assays include:

- Enzyme inhibition : Measure IC₅₀ values against targets like kinases or proteases using fluorescence-based assays .

- Cellular uptake studies : Radiolabeled derivatives (e.g., ¹⁴C-methyl groups) track bioavailability in vitro .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors like GPCRs or ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.